1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone
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Overview
Description
1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone can be synthesized through the reaction of α-bromoketones with 2-aminopyridines. The reaction typically involves the use of mild and metal-free conditions. For instance, the synthesis can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Another method involves a one-pot tandem cyclization/bromination in ethyl acetate with TBHP .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Reagents like TBHP and solvents like ethyl acetate are used.
Major Products:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Cyclization Reactions: Products include various imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential therapeutic agents due to its biological activity.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Another brominated imidazo[1,2-a]pyridine derivative with similar reactivity.
N-(Pyridin-2-yl)amides: Compounds that share the pyridine ring and exhibit similar biological activities.
Uniqueness: 1-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct reactivity and potential for further functionalization .
Properties
CAS No. |
817172-27-3 |
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Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-5-12-4-7(10)2-3-9(12)11-8/h2-5H,1H3 |
InChI Key |
XTXHRMDWOPCLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C=C(C=CC2=N1)Br |
Origin of Product |
United States |
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